molecular formula C22H23NO5 B11389464 N-(3-methoxybenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(3-methoxybenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11389464
M. Wt: 381.4 g/mol
InChI Key: MDRIMLOKRDJFPW-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a chromen-2-one core, which is often associated with various biological activities. The presence of methoxy and methyl groups in its structure suggests potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step may involve the alkylation of the chromen-2-one core with a methoxybenzyl halide in the presence of a base.

    Formation of the Amide Bond: The final step could involve the reaction of the intermediate with a suitable amine or amide coupling reagent to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromen-2-one core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chromen-2-one core suggests potential interactions with oxidative stress pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromen-2-one core.

    Methoxybenzyl Amides: Compounds with similar methoxybenzyl groups.

Uniqueness

N-(3-methoxybenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the specific combination of functional groups and its potential for diverse biological activities. Its structural features may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H23NO5/c1-14-18-8-7-17(27-3)12-20(18)28-22(25)19(14)9-10-21(24)23-13-15-5-4-6-16(11-15)26-2/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,24)

InChI Key

MDRIMLOKRDJFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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